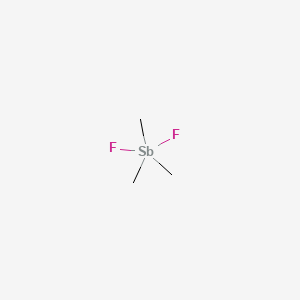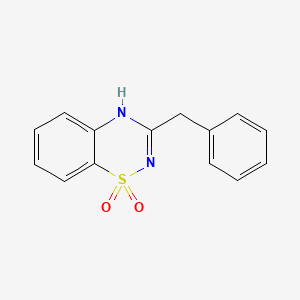
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and food preservation, due to its ability to inhibit oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of 2,6-di-tert-butylphenol with acetyl chloride in the presence of a catalyst such as trifluoroacetic anhydride . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and phenolic dimers.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Employed as a stabilizer in the production of plastics and rubber.
Mécanisme D'action
The antioxidant activity of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the initiation and propagation of oxidative chain reactions. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cellular components from oxidative damage .
Comparaison Avec Des Composés Similaires
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyacetophenone
Comparison: 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, making it more resistant to degradation and more effective as an antioxidant .
Propriétés
Numéro CAS |
14035-36-0 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C18H28O2/c1-11(2)15(19)12-9-13(17(3,4)5)16(20)14(10-12)18(6,7)8/h9-11,20H,1-8H3 |
Clé InChI |
JIYZTMSNFPZJGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


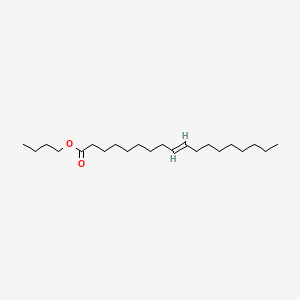
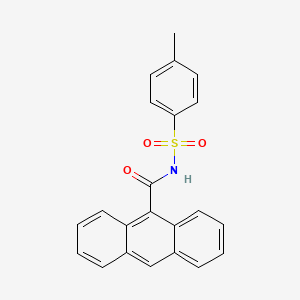
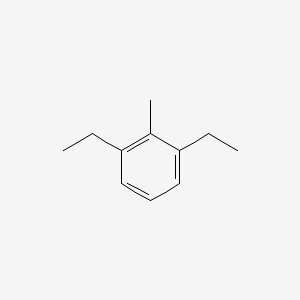
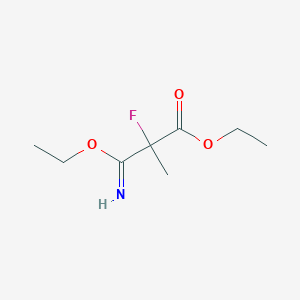
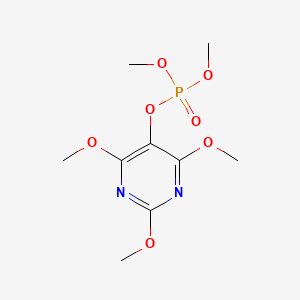
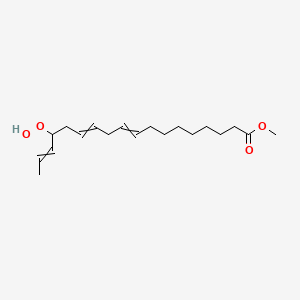
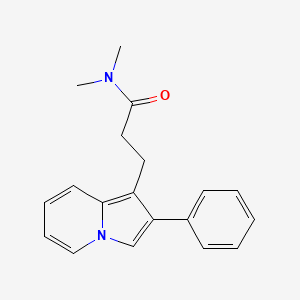
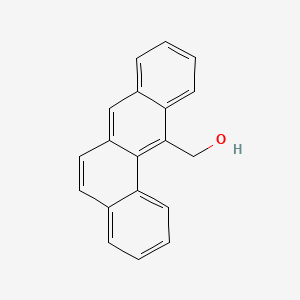

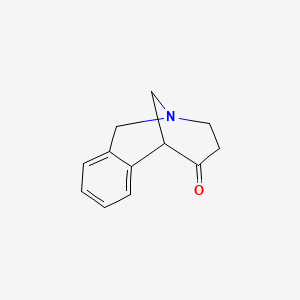
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

